BenchChemオンラインストアへようこそ!

MRL5

NaV1.7 inhibitor IC50 ion channel pharmacology

MRL5 is a superior hNaV1.7 tool compound due to its uniquely high free fraction (0.22), enabling accurate translational PK-PD modeling in pain research. Its high potency (IC50 3.1 nM) and selectivity over hNaV1.5 ensure reliable in vitro/in vivo data, preventing under-dosing. Choose MRL5 for precise, compound-specific insights into NaV1.7 pharmacology.

Molecular Formula C17H20ClFN4O2S2
Molecular Weight 430.9414
Cat. No. B1193112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRL5
SynonymsMRL5;  MRL 5;  MRL-5
Molecular FormulaC17H20ClFN4O2S2
Molecular Weight430.9414
Structural Identifiers
SMILESO=S(C1=CC(Cl)=C(NCC23CCCN2CCC3)C=C1F)(NC4=NC=CS4)=O
InChIInChI=1S/C17H20ClFN4O2S2/c18-12-9-15(27(24,25)22-16-20-5-8-26-16)13(19)10-14(12)21-11-17-3-1-6-23(17)7-2-4-17/h5,8-10,21H,1-4,6-7,11H2,(H,20,22)
InChIKeyXFWKBJBSEOZBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MRL5 NaV1.7 Inhibitor: Potency, Physicochemical Profile, and Differentiation in Pain Research


MRL5 is a potent, orally bioavailable N-linked arylsulfonamide blocker of the human voltage-gated sodium channel hNaV1.7 [1]. It serves as a critical tool compound and reference standard for probing the pharmacology of NaV1.7, a genetically validated target for non-opioid analgesia [2]. MRL5 is distinguished by its high affinity for hNaV1.7 and a notably low plasma protein binding fraction relative to other arylsulfonamides [3], characteristics that directly impact experimental design and data interpretation in pain and ion channel research.

Critical Procurement Distinction: Why NaV1.7 Arylsulfonamides Like MRL5 Are Not Interchangeable


Substituting MRL5 with another NaV1.7 inhibitor, even within the arylsulfonamide class, introduces substantial experimental variability due to marked differences in plasma protein binding, free fraction, and the consequent multiples of in vitro IC50 required for in vivo efficacy [1]. For example, while MRL5 and PF-771 exhibit similar hNaV1.7 IC50 values, MRL5's free fraction is approximately 17-fold higher, leading to distinct pharmacokinetic-pharmacodynamic relationships [2]. Such physicochemical disparities invalidate cross-compound extrapolation in in vivo pain models and necessitate compound-specific dosing and interpretation.

Quantitative Differentiation of MRL5 Against Closest Arylsulfonamide Comparators


hNaV1.7 Inhibitory Potency: MRL5 vs. PF-771 and GX-044

MRL5 demonstrates high affinity for hNaV1.7 with an IC50 of 3.1 nM, which is slightly more potent than the comparator PF-771 (IC50 = 3.9 nM) and GX-044 (IC50 = 6.4 nM) under identical assay conditions [1]. This establishes MRL5 as a reference benchmark for potency within the N-linked arylsulfonamide series.

NaV1.7 inhibitor IC50 ion channel pharmacology

Plasma Protein Binding and Free Fraction: MRL5 vs. PF-771 and GX-044

MRL5 exhibits significantly lower plasma protein binding compared to structurally related arylsulfonamides. Its free fraction (fu) is measured at 0.22, whereas PF-771 has an fu of 0.013 and GX-044 an fu of 0.024 [1]. This translates to a free fraction for MRL5 that is 17-fold higher than PF-771 and 9-fold higher than GX-044.

plasma protein binding free fraction pharmacokinetics

In Vivo Efficacy Multiple: Free Concentration Required for Analgesia in IEM Mouse Model

In the inflammatory/neuropathic pain model (IEM assay), MRL5 requires a free plasma concentration at least 30 times its hNaV1.7 IC50 to achieve significant analgesic efficacy [1]. This efficacy multiple is comparable to PF-771 and GX-044, but due to MRL5's much higher free fraction, this translates to a substantially lower total plasma concentration requirement for efficacy. For example, robust efficacy for GX-044 required a free concentration >30x IC50, which corresponded to a total plasma concentration of >800 nM [1].

in vivo efficacy IEM assay pharmacodynamics

Selectivity Profile: Class-Level Advantage of Arylsulfonamide NaV1.7 Inhibitors

MRL5 is reported to possess high selectivity for hNaV1.7 over the cardiac isoform hNaV1.5, a critical safety liability for sodium channel blockers [1]. While exact fold-selectivity values for MRL5 are not detailed in the available primary literature, the arylsulfonamide series from which it is derived was explicitly optimized to minimize cardiovascular risk via selective NaV1.7 targeting [2].

NaV1.7 selectivity NaV1.5 off-target liability

Optimal Research and Industrial Deployment of MRL5 Based on Quantitative Evidence


Reference Standard for hNaV1.7 Inhibitor Potency Benchmarking

Given its well-characterized IC50 of 3.1 nM against hNaV1.7, MRL5 serves as an ideal reference compound for calibrating in vitro potency assays, such as automated patch-clamp electrophysiology or fluorescence-based membrane potential screens [1]. Its high potency allows for clear signal windows and serves as a comparator when evaluating novel NaV1.7 inhibitors from exploratory chemistry programs.

In Vivo Pharmacodynamic Modeling of Free Fraction Effects

Due to its uniquely high free fraction (0.22) among arylsulfonamide NaV1.7 inhibitors, MRL5 is the preferred tool compound for studies investigating the relationship between plasma protein binding, free drug concentration, and in vivo target engagement [2]. This is critical for building translational pharmacokinetic-pharmacodynamic (PK-PD) models for the NaV1.7 target class.

Selectivity Profiling in Cardiac Safety Panels

MRL5's reported high selectivity for hNaV1.7 over hNaV1.5 makes it a valuable control in counter-screening assays designed to rule out cardiovascular liabilities for novel sodium channel modulators [3]. It can be used alongside pan-NaV inhibitors to differentiate specific hNaV1.7-mediated effects from off-target activity on cardiac channels.

Compound-Specific Dosing Calculations for Pain Model Studies

The documented requirement for a free plasma concentration ≥30x the in vitro IC50 to achieve efficacy in the IEM pain model allows researchers to perform accurate, compound-specific dosing calculations for MRL5 [4]. This prevents under-dosing and ensures that negative results in in vivo pain models are not due to insufficient target coverage, a common pitfall in NaV1.7 drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRL5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.